3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid
Overview
Description
3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid, also known as FMTBA, is a compound with potential applications in various fields of research and industry1. It has a molecular formula of C12H9FO2S and a molecular weight of 236.26 g/mol1.
Synthesis Analysis
The specific synthesis process for 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid is not readily available from the search results. However, benzoic acid derivatives can be used as building blocks in the synthesis of active pharmaceutical ingredients2.Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid consists of a benzoic acid core with a fluorine atom at the 3-position and a 5-methylthiophen-2-YL group at the 4-position1.
Chemical Reactions Analysis
The specific chemical reactions involving 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid are not detailed in the search results. However, benzoic acid derivatives can undergo amination reactions and the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation2.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid are not detailed in the search results. However, it has a molecular formula of C12H9FO2S and a molecular weight of 236.26 g/mol1.Scientific Research Applications
1. Environmental Microbiology and Biodegradation
- Anaerobic Degradation of Aromatic Compounds: Fluorinated compounds like 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid have been used to trace the metabolic pathways of aromatic compounds in methanogenic consortia. This research provides insights into the anaerobic degradation of pollutants like m-cresol in environments such as sewage sludge (Londry & Fedorak, 1993).
2. Medicinal Chemistry
- Synthesis of Radio-labeled Compounds for PET Imaging: Fluorinated benzoic acids are used in synthesizing radio-labeled compounds for Positron Emission Tomography (PET) imaging, as demonstrated in the synthesis of a fluorine-18-labeled bexarotene analogue, which could have implications in cancer diagnosis and therapy (Wang et al., 2014).
3. Materials Science
- Development of Novel Fluorescence Probes: Fluorinated benzoic acid derivatives are crucial in developing novel fluorescence probes for detecting reactive oxygen species, which are significant in various biological and chemical applications (Setsukinai et al., 2003).
4. Liquid Crystal Research
- Properties of Liquid Crystals: The liquid crystal properties of compounds derived from 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid have been investigated, providing insights into their potential use in display technologies and other applications (Butcher et al., 1991).
5. Organic Chemistry and Drug Design
- Understanding Drug Metabolism: Studies on substituted benzoic acids, including fluorinated variants, contribute to understanding the metabolic fate of drugs, influencing drug design and discovery (Ghauri et al., 1992).
Safety And Hazards
The specific safety and hazards associated with 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid are not detailed in the search results.
Future Directions
The future directions for 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid are not specified in the search results. However, it is noted that this compound has potential applications in various fields of research and industry1.
properties
IUPAC Name |
3-fluoro-4-(5-methylthiophen-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2S/c1-7-2-5-11(16-7)9-4-3-8(12(14)15)6-10(9)13/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRRTAPJLSNRPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.